molecular formula C10H13FN2 B1443428 2-Fluoro-6-(piperidin-1-yl)pyridine CAS No. 1251362-50-1

2-Fluoro-6-(piperidin-1-yl)pyridine

Cat. No.: B1443428
CAS No.: 1251362-50-1
M. Wt: 180.22 g/mol
InChI Key: IRBMRPCMUVIONI-UHFFFAOYSA-N
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Description

2-Fluoro-6-(piperidin-1-yl)pyridine is a fluorinated pyridine derivative that has gained attention in various fields of scientific research due to its unique chemical properties The compound consists of a pyridine ring substituted with a fluorine atom at the 2-position and a piperidine ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperidin-1-yl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dichloropyridine with piperidine in the presence of a base, followed by fluorination using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . Another approach involves the nucleophilic substitution of 2,6-difluoropyridine with piperidine under mild conditions .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced fluorination techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products may include 2-amino-6-(piperidin-1-yl)pyridine or 2-thio-6-(piperidin-1-yl)pyridine.

    Coupling Products:

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(piperidin-1-yl)pyridine is unique due to the combined presence of both fluorine and piperidine moieties, which imparts specific chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery .

Properties

IUPAC Name

2-fluoro-6-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBMRPCMUVIONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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